(Pentafluoroethyl)benzene

Descripción general

Descripción

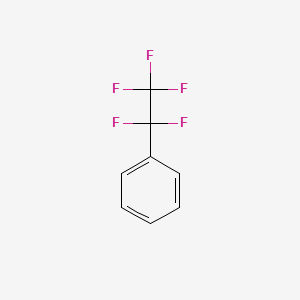

(Pentafluoroethyl)benzene, also known by its IUPAC name (1,1,2,2,2-pentafluoroethyl)benzene, is an organofluorine compound with the molecular formula C8H5F5 . This compound consists of a benzene ring substituted with a pentafluoroethyl group. It is a colorless liquid with a molecular weight of 196.12 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Pentafluoroethyl)benzene can be synthesized through various methods. One common method involves the reaction of iodobenzene with copper (1,1,2,2,2-pentafluoroethyl) in the presence of a catalyst . The reaction typically occurs at temperatures ranging from 23°C to 50°C, and the yield of the product is determined by quantitative 19F NMR analysis .

Industrial Production Methods: Industrial production of this compound often involves the defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method includes the dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of potassium hydroxide .

Análisis De Reacciones Químicas

Types of Reactions: (Pentafluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C₈H₅F₅

- Molar Mass : 196.12 g/mol

- Density : 1.304 g/cm³ (predicted)

- Boiling Point : 128-129 °C at 733 Torr

- Hazard Classification : Irritant

These properties make (pentafluoroethyl)benzene a valuable compound in various fields, including organic synthesis, materials science, and environmental studies.

Solvent and Reactant in Organic Synthesis

This compound is utilized as a solvent in organic reactions due to its unique fluorinated structure, which can enhance solubility and stability of certain compounds. Its high boiling point allows it to be used in reactions requiring elevated temperatures without evaporation losses.

Halogen Bonding Studies

Recent studies have explored the role of halogen bonding in drug design, particularly using this compound as a model compound. The fluorinated groups influence the electronic properties of the molecule, making it an effective donor for halogen bonds which are critical in molecular recognition processes in biological systems .

Environmental Monitoring

Due to its stability and resistance to degradation, this compound can be used as a marker in environmental studies to track contamination sources of fluorinated compounds. Its presence in groundwater can indicate pollution from industrial activities .

Case Study 1: Drug Design Using Halogen Bonds

Research has demonstrated that this compound derivatives can form stable halogen bonds with various biomolecules, enhancing their potential as drug candidates. Studies showed that substituting pentafluorinated groups significantly alters the binding affinity and specificity of pharmaceutical compounds .

Case Study 2: Environmental Impact Assessment

A study conducted at Naval Air Station Whiting Field utilized this compound to assess groundwater contamination levels. The compound served as an indicator for tracking sources of pollution, revealing insights into the movement of contaminants in aquifers .

Mecanismo De Acción

The mechanism of action of (Pentafluoroethyl)benzene is primarily related to the properties of the fluorine atoms. Fluorine atoms possess high electronegativity and can block metabolic oxidation sites, enhancing the stability and efficacy of the compound in various applications . The molecular targets and pathways involved depend on the specific application, such as drug design or material synthesis.

Comparación Con Compuestos Similares

Pentafluorobenzene: Consists of a benzene ring substituted with five fluorine atoms.

Hexafluorobenzene: Contains six fluorine atoms attached to a benzene ring.

Fluorobenzene: A benzene ring with a single fluorine atom substitution.

Uniqueness: (Pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzenes. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Actividad Biológica

(Pentafluoroethyl)benzene, a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a pentafluoroethyl group attached to a benzene ring. The fluorination significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and metabolic stability. These changes can influence its interaction with biological systems, making it a candidate for further research in drug development.

1. Pharmacological Effects

Research indicates that the incorporation of fluorinated groups into drug molecules can enhance their biological activity. For instance, compounds featuring a pentafluoroethyl moiety have shown increased potency in various biological assays compared to their non-fluorinated counterparts. This enhancement is often attributed to improved binding affinity to biological targets and reduced susceptibility to metabolic degradation.

Table 1: Comparison of Biological Activity of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Activity Level | Notes |

|---|---|---|

| Non-Fluorinated | Low | Higher metabolic degradation |

| Fluorinated | High | Increased binding affinity and stability |

The mechanisms by which this compound exerts its biological effects are still under investigation. It is hypothesized that the presence of the pentafluoroethyl group may influence enzyme interactions and receptor binding. For example, studies have shown that fluorinated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these derivatives exhibited significant cytotoxic effects, surpassing traditional chemotherapeutic agents such as cisplatin and 5-fluorouracil . Molecular docking studies revealed strong interactions with key amino acid residues in target proteins involved in cancer cell proliferation.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Environmental Impact and Safety

While the biological activity of this compound shows promise, concerns regarding its environmental impact and safety profile must be addressed. Fluorinated compounds can persist in the environment and may pose risks to human health and ecosystems. Ongoing research is essential to evaluate the long-term effects of exposure to such compounds, particularly in pharmaceutical applications .

Propiedades

IUPAC Name |

1,1,2,2,2-pentafluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZEZPREAUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461582 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309-11-5 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the thermal isomerization of hexakis(pentafluoroethyl)benzene unique?

A1: The thermal isomerization of hexakisthis compound (1) to its para-bonded isomer (2) stands out due to its clean, reversible nature in the gas phase. This characteristic allows for precise study of the equilibrium and kinetics involved. [, , ]

Q2: What are the key thermodynamic parameters determined for this isomerization?

A2: Research has revealed the following thermodynamic values for the isomerization of hexakisthis compound (1) to its para-bonded isomer (2): ΔH⊖ = 37.6 ± 0.3 kJ mol–1 and ΔS⊖ = 68.2 ± 0.5 J K–1 mol–1. [, ] These values provide crucial information about the energy difference between the two isomers and the entropy change during the transformation.

Q3: How does the reaction mechanism of this isomerization unfold?

A3: The isomerization is believed to follow a unimolecular pathway, likely involving a biradical intermediate. [, ] Evidence suggests that the rate-determining step involves an activated complex structurally similar to the para-bonded isomer (2) rather than the benzene form (1). []

Q4: What experimental conditions are crucial for this isomerization, and how was its unimolecular nature confirmed?

A4: The isomerization was observed in the gas phase within a temperature range of 457–602 K and a pressure range of 7–60 mmHg. [] To confirm the unimolecular nature, researchers demonstrated that packing the reaction vessel with glass tubes or introducing but-2-ene had no impact on the reaction rate. [] This finding indicates that the isomerization proceeds without influence from surface effects or collisional activation, solidifying the unimolecular mechanism.

Q5: How does UV irradiation affect hexakisthis compound?

A5: Unlike hexakis(trifluoromethyl)benzene, which yields a variety of valence-bond isomers upon UV irradiation, hexakisthis compound primarily forms the para-bonded benzene isomer when exposed to light with wavelengths above 270 nm. [] This selectivity highlights the influence of the pentafluoroethyl substituents on the photochemical reactivity of the benzene ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.